N-(3,4,5-trimethoxyphenyl)-beta-Alanine
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Overview
Description
N-(3,4,5-trimethoxyphenyl)-beta-Alanine: is a compound that features a 3,4,5-trimethoxyphenyl group attached to a beta-alanine moiety. The 3,4,5-trimethoxyphenyl group is known for its presence in various biologically active molecules, contributing to their pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4,5-trimethoxyphenyl)-beta-Alanine typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with beta-alanine under specific conditions. One common method includes the use of a reductive amination process where the aldehyde group of 3,4,5-trimethoxybenzaldehyde reacts with beta-alanine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in a suitable solvent like methanol or ethanol at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: N-(3,4,5-trimethoxyphenyl)-beta-Alanine can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones under strong oxidative conditions.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3,4,5-trimethoxyphenyl)-beta-Alanine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in various biochemical pathways and its potential as a biochemical probe.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3,4,5-trimethoxyphenyl)-beta-Alanine involves its interaction with specific molecular targets. The 3,4,5-trimethoxyphenyl group is known to inhibit enzymes like tubulin and heat shock protein 90 (Hsp90), leading to disruption of cellular processes such as cell division and protein folding . This inhibition can trigger apoptosis in cancer cells, making it a potential anti-cancer agent .
Comparison with Similar Compounds
Colchicine: Contains a trimethoxyphenyl group and is used as an anti-gout agent.
Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for treating genital warts.
Combretastatin: A potent microtubule targeting agent with a trimethoxyphenyl group.
Uniqueness: N-(3,4,5-trimethoxyphenyl)-beta-Alanine is unique due to its specific combination of the trimethoxyphenyl group with beta-alanine, which may confer distinct biochemical properties and therapeutic potential compared to other similar compounds .
Properties
Molecular Formula |
C12H17NO5 |
---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
3-(3,4,5-trimethoxyanilino)propanoic acid |
InChI |
InChI=1S/C12H17NO5/c1-16-9-6-8(13-5-4-11(14)15)7-10(17-2)12(9)18-3/h6-7,13H,4-5H2,1-3H3,(H,14,15) |
InChI Key |
GAKBNKCZUBYVAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NCCC(=O)O |
Origin of Product |
United States |
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